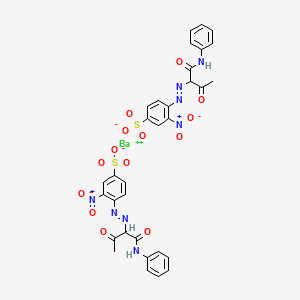
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
For industrial production, the synthesis of benzamide derivatives often involves a two-step process. The first step is the preparation of an intermediate compound, such as N-(4-carbamoylphenyl)-4-nitrobenzamide, followed by its reduction to form the desired benzamide . This method is optimized for high yield and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen to the molecule.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pigments and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar benzamide compounds like cinitapride act as agonists at 5-HT1 and 5-HT4 receptors and antagonists at 5-HT2 receptors . This interaction modulates gastrointestinal motility and provides antiemetic effects. The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Cinitapride: A benzamide with gastroprokinetic and antiemetic properties.
Amisulpride: A benzamide derivative used as an antipsychotic agent.
Benzamidine: Used to treat painful and inflammatory conditions of the oral cavity.
Uniqueness
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
63639-53-2 |
|---|---|
Molecular Formula |
C19H24ClN3O |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-amino-N-(1-benzylpiperidin-1-ium-4-yl)benzamide;chloride |
InChI |
InChI=1S/C19H23N3O.ClH/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15;/h1-9,18H,10-14,20H2,(H,21,23);1H |
InChI Key |
LEQDMVKIIGZDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CCC1NC(=O)C2=CC=C(C=C2)N)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)

![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
![Sarhamnolosid [German]](/img/structure/B13769271.png)





